N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald , is a typical and significant synthetic method to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene is a five-membered heterocyclic compound containing a sulfur atom at 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
- Chemoselective Acetylation of Aminophenols : The study by Magadum and Yadav (2018) explores the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating the potential for synthesizing intermediates for antimalarial drugs using immobilized lipase as the catalyst. This suggests the interest in modifying phenol derivatives for pharmaceutical applications (Magadum & Yadav, 2018).
Antimicrobial and Antifungal Activities
- Schiff Bases and Thiazolidinone Derivatives : Research by Fuloria et al. (2014) involved synthesizing new compounds from p-bromo-m-cresol, leading to derivatives with notable antibacterial and antifungal activities. This line of research indicates the continuous effort to find new antimicrobial agents (Fuloria et al., 2014).
Gastroprotective Activity
- H2 Receptor Antagonists : Hirakawa et al. (1998) focused on synthesizing 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives, showcasing their gastroprotective activity through histamine H2 receptor antagonism. This research is indicative of efforts to develop new gastroprotective drugs (Hirakawa et al., 1998).
Optical and Electronic Properties
- Cationic Polythiophenes for DNA Binding : The study by Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative for DNA binding, highlighting the exploration of polythiophene derivatives for potential applications in gene delivery and theranostics (Carreon et al., 2014).
Mechanism of Action
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-5-3-4-6-15(13)21-10-16(19)18-12-17(2,20)9-14-7-8-22-11-14/h3-8,11,20H,9-10,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTSFTOIXHITKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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